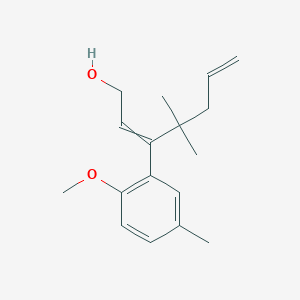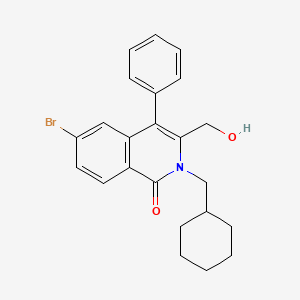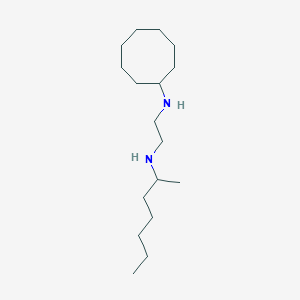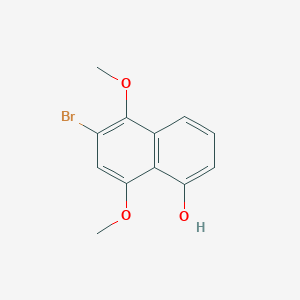
3-(2-Methoxy-5-methylphenyl)-4,4-dimethylhepta-2,6-dien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methoxy-5-methylphenyl)-4,4-dimethylhepta-2,6-dien-1-ol is an organic compound with a complex structure that includes a methoxy group, a methyl group, and a hepta-2,6-dien-1-ol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxy-5-methylphenyl)-4,4-dimethylhepta-2,6-dien-1-ol typically involves multiple steps, including the formation of the hepta-2,6-dien-1-ol backbone and the introduction of the methoxy and methyl groups. Common synthetic routes may involve:
Suzuki–Miyaura coupling: This reaction is widely used for forming carbon-carbon bonds and can be employed to introduce the methoxy and methyl groups.
Hydroboration-oxidation: This method can be used to form the alcohol group in the hepta-2,6-dien-1-ol backbone.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. Catalysts and reagents would be selected to ensure high efficiency and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Methoxy-5-methylphenyl)-4,4-dimethylhepta-2,6-dien-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bonds in the hepta-2,6-dien-1-ol backbone can be reduced to form saturated compounds.
Substitution: The methoxy and methyl groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used for hydrogenation reactions.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., sodium methoxide) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group would yield ketones or aldehydes, while reduction of the double bonds would yield saturated hydrocarbons.
Aplicaciones Científicas De Investigación
3-(2-Methoxy-5-methylphenyl)-4,4-dimethylhepta-2,6-dien-1-ol has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Its derivatives may have potential biological activities and can be studied for their effects on biological systems.
Medicine: The compound and its derivatives could be explored for potential therapeutic applications, such as anti-inflammatory or antimicrobial agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 3-(2-Methoxy-5-methylphenyl)-4,4-dimethylhepta-2,6-dien-1-ol exerts its effects depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Methoxy-5-methylphenyl)-3-phenylpropionic acid
- 2-Methoxy-5-methylphenyl isothiocyanate
- 3-Methoxyphenylboronic acid
Uniqueness
3-(2-Methoxy-5-methylphenyl)-4,4-dimethylhepta-2,6-dien-1-ol is unique due to its specific structure, which includes a hepta-2,6-dien-1-ol backbone with methoxy and methyl groups. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
603985-01-9 |
|---|---|
Fórmula molecular |
C17H24O2 |
Peso molecular |
260.4 g/mol |
Nombre IUPAC |
3-(2-methoxy-5-methylphenyl)-4,4-dimethylhepta-2,6-dien-1-ol |
InChI |
InChI=1S/C17H24O2/c1-6-10-17(3,4)15(9-11-18)14-12-13(2)7-8-16(14)19-5/h6-9,12,18H,1,10-11H2,2-5H3 |
Clave InChI |
WZAMJYDURIFBHI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OC)C(=CCO)C(C)(C)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile](/img/structure/B12579545.png)
![(Ethyne-1,2-diyl)bis[diphenyl(prop-1-yn-1-yl)silane]](/img/structure/B12579546.png)
![Pyrrolidine, 2-methyl-1-[[6-(1-methylpentyl)-3-pyridinyl]carbonyl]-](/img/structure/B12579550.png)
![2,4-Thiazolidinedione, 5-[2-(4-fluorophenoxy)ethyl]-](/img/structure/B12579556.png)
![4-{[4,5-Bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}phenol](/img/structure/B12579570.png)
![Acetamide,N-[4-[[(1-methylpropyl)amino]sulfonyl]phenyl]-2-[[2-(4-morpholinyl)ethyl]amino]-](/img/structure/B12579581.png)
![1-[(9H-Xanthen-9-YL)methyl]pyrrolidine](/img/structure/B12579583.png)





![5-Chloro-N-[3-chloro-4-(trifluoromethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12579622.png)
![N-Benzyl-5-[(2,6-dichlorophenyl)methoxy]pyrazin-2-amine](/img/structure/B12579627.png)
